molecular formula C18H15N3O4 B2881721 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034612-27-4

2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide

Cat. No.: B2881721
CAS No.: 2034612-27-4
M. Wt: 337.335
InChI Key: IURYUILBBIWJHN-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzodioxole, furan, and pyrazine rings through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzodioxole rings.

    Reduction: Reduction reactions can occur at the pyrazine ring, converting it to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include dihydropyrazine derivatives.

    Substitution: Products vary widely depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and furan rings can engage in π-π interactions with aromatic amino acids in proteins, while the pyrazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide
  • 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide
  • 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(pyridin-2-yl)pyrazin-2-yl]methyl}acetamide

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}acetamide lies in its combination of three distinct heterocyclic rings, which confer unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-17(8-12-1-2-15-16(7-12)25-11-24-15)21-9-14-18(20-5-4-19-14)13-3-6-23-10-13/h1-7,10H,8-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURYUILBBIWJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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